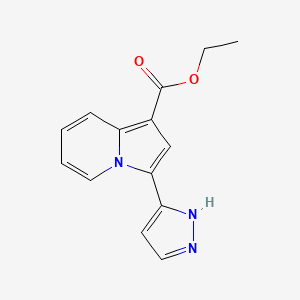

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

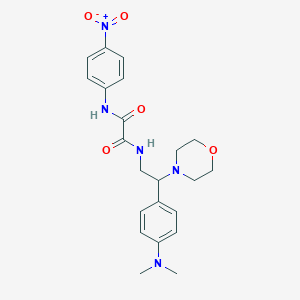

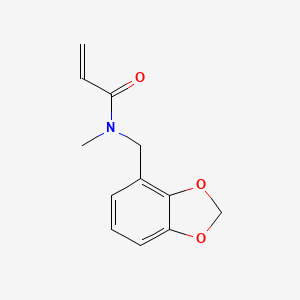

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 . It is used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A metal-free one-pot synthesis of indolizin-1-yl-pyrimidines from ethyl 3- (3-ethoxy-3-oxopropanoyl) indolizine-1-carboxylate, DMF-DMA and amidines has been described .Molecular Structure Analysis

The molecular structure of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate are complex and involve various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate include a molecular weight of 255.27 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties . This suggests that Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown anticancer activity against various cancer cell lines . A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were found to exhibit promising cytotoxic activity .

Anti-HIV Activity

Indole-based reverse transcriptase inhibitors (non-nucleoside) were prepared and tested for anti-HIV virus type HIV-1 IIIB . This suggests that Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate could potentially be used in the treatment of HIV.

Antimicrobial Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives, which are structurally similar to Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate, were used for the synthesis of compounds that exhibited antimicrobial activity .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate could potentially be used in the treatment of tuberculosis.

Future Directions

The future directions of research on Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate could involve further exploration of its synthesis methods, mechanism of action, and potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name |

ethyl 3-(1H-pyrazol-5-yl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-2-19-14(18)10-9-13(11-6-7-15-16-11)17-8-4-3-5-12(10)17/h3-9H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQRNDNSTSQUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate](/img/structure/B2738963.png)

![2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2738965.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738973.png)